N-(3-acetylphenyl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorinated benzene ring, and a methanesulfonyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazepine core through a cyclization reaction. This is followed by the introduction of the acetylphenyl and methanesulfonyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetylphenyl and chlorinated benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Similar in structure but with a different sulfonamide group.
N-(3-ACETYLPHENYL)-3-(3-CHLOROPHENYL)ACRYLAMIDE: Contains a chlorinated phenyl group and an acrylamide moiety.
1-TOSYL-1H-IMIDAZOLE: A sulfonamide compound with an imidazole ring.
Uniqueness
N-(3-ACETYLPHENYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its benzoxazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19ClN2O5S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O5S/c1-12(23)13-4-3-5-15(10-13)21-19(24)18-8-9-22(28(2,25)26)16-11-14(20)6-7-17(16)27-18/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
BRQKMPXCVNYQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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